molecular formula C14H19N3O2 B11731012 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol

4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol

Cat. No.: B11731012
M. Wt: 261.32 g/mol
InChI Key: OVUKTNLLUZZKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the methoxyphenol group adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-amine with 2-methoxybenzaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The methoxyphenol group may also contribute to its overall activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar compounds to 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol include other pyrazole derivatives such as 1-methylpyrazole-4-boronic acid pinacol ester and 3(5)-substituted pyrazoles These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O2/c1-4-17-9-12(10(2)16-17)15-8-11-5-6-13(18)14(7-11)19-3/h5-7,9,15,18H,4,8H2,1-3H3

InChI Key

OVUKTNLLUZZKNS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.